molecular formula C18H16ClNO4S B2975155 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795411-32-3

1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2975155
CAS No.: 1795411-32-3
M. Wt: 377.84
InChI Key: ZHZQHLIIWNXLDP-UHFFFAOYSA-N
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Description

1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a chroman and a pyrrolidinone ring, with a 2-chlorophenylsulfonyl group attached to the pyrrolidinone. The presence of these functional groups and the spirocyclic framework endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) as a dehydrating agent . The reaction conditions often involve the use of 4-(N,N-dimethylamino)pyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate the efficient synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific combination of a spirocyclic framework, a chroman ring, and a 2-chlorophenylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQHLIIWNXLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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